N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-13-3-4-14(2)18(11-13)23-19(27)12-32-22-24-17-9-10-31-20(17)21(28)25(22)15-5-7-16(8-6-15)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWHDJOZZGHSNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s key structural motifs are shared with several analogs, but differences in substituents and ring systems highlight distinct properties:
Thienopyrimidinone Core Modifications
Cyclopenta-Fused Systems 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide ():
- Replaces the thieno[3,2-d]pyrimidinone with a cyclopenta-fused system, introducing conformational rigidity.
- Substitutes 4-nitrophenyl with 4-chlorophenyl, reducing electron-withdrawing effects compared to nitro groups . N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ():
- Features a cyclopenta-thienopyrimidine core with an acetamide-linked phenoxy group.
- Exhibits a melting point of 197–198°C and molecular weight 326.0 g/mol .
Thieno[2,3-d]pyrimidinone Derivatives 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ():
- Positions the nitrophenyl group on the acetamide moiety instead of the thienopyrimidinone core.
- Molecular formula: C₂₂H₁₉N₄O₄S₂; ChemSpider ID: 378775-68-9 .
Substituent Variations on the Acetamide Moiety
Electron-Withdrawing Groups N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ():
- Substitutes dimethylphenyl with difluorophenyl, enhancing electronegativity.
Halogenated and Bulky Groups 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ():
Physicochemical and Spectral Properties
Comparative data from analogs reveal trends in melting points, yields, and spectral signatures:
Notes:
- Melting Points : Bulky substituents (e.g., trifluoromethyl in ) correlate with higher thermal stability .
- ¹H-NMR Trends : Acetamide NH protons resonate near δ 10.0–10.3 (e.g., ), while aromatic protons vary based on substitution patterns .
- Mass Spectrometry : Molecular ions ([M+H]⁺) align with calculated masses (e.g., 344.21 in ) .
Q & A
Q. What are the critical steps and conditions for synthesizing this compound?
The synthesis involves a multi-step process:
- Core formation : Construct the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., DMF or ethanol) at 80–100°C .
- Functionalization : Introduce the 4-nitrophenyl group via nucleophilic substitution or coupling reactions, requiring catalysts like Pd/Cu or bases (e.g., K₂CO₃) .
- Sulfanyl-acetamide linkage : Use thiol-ether coupling with 2-mercaptoacetamide derivatives, optimized at 60–70°C in DMSO or DMF . Key considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic and analytical methods validate structural integrity?
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl, methyl groups at δ 2.1–2.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .
- Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 45–50%, N: 10–15%) .
- XRD : Single-crystal X-ray diffraction resolves 3D conformation and hydrogen-bonding networks in analogous compounds .
Advanced Research Questions
Q. How to resolve contradictions in reaction yields during scale-up?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade heat-sensitive intermediates. Switch to mixed solvents (e.g., ethanol/water) for stability .
- Catalyst deactivation : Pd/Cu catalysts lose activity due to sulfur poisoning; use excess catalyst (10–15 mol%) or alternate ligands (e.g., PPh₃) .
- Purification losses : Replace silica chromatography with recrystallization (e.g., ethanol/water) for higher recovery of polar intermediates .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Molecular docking : Simulate binding interactions with target proteins (e.g., PDB: 1M17) using AutoDock Vina to identify key residues (e.g., Lys721 in EGFR) .
- Transcriptomics : RNA-seq analysis of treated cell lines (e.g., HeLa) reveals downstream pathway modulation (e.g., apoptosis genes like BAX/BCL-2) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Variation of substituents : Synthesize analogs with halogens (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects on bioactivity .
- Core modification : Replace thienopyrimidine with pyrazolopyrimidine to test scaffold dependency .
- Bioactivity profiling : Compare IC₅₀ values across analogs in cytotoxicity assays (Table 1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
